molecular formula C20H28O12 B14093346 Neolloydosin

Neolloydosin

Cat. No.: B14093346
M. Wt: 460.4 g/mol
InChI Key: PBILEZBWIBJOSA-UMSLJHCASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neolloydosin can be synthesized through a series of chemical reactions involving the acetylation of specific phenolic compounds. The process typically involves the use of reagents such as acetic anhydride and catalysts like sulfuric acid to facilitate the acetylation reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Neolloydosin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Neolloydosin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and chemical properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Neolloydosin involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Neolloydosin can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific chemical structure and the presence of a 1-acetophenone-derived diglycoside, which distinguishes it from other related compounds .

Properties

Molecular Formula

C20H28O12

Molecular Weight

460.4 g/mol

IUPAC Name

1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone

InChI

InChI=1S/C20H28O12/c1-8(21)9-3-4-11(12(5-9)28-2)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)10(22)6-29-19/h3-5,10,13-20,22-27H,6-7H2,1-2H3/t10-,13-,14+,15-,16+,17-,18-,19+,20-/m1/s1

InChI Key

PBILEZBWIBJOSA-UMSLJHCASA-N

Isomeric SMILES

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)OC

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)OC

Origin of Product

United States

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